molecular formula C21H36 B3250826 D4 Pregnane CAS No. 205529-77-7

D4 Pregnane

Cat. No.: B3250826
CAS No.: 205529-77-7
M. Wt: 292.5 g/mol
InChI Key: JWMFYGXQPXQEEM-MPVKRWKASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: D4 Pregnane can be synthesized through several methods, including the modification of natural steroids. One common approach involves the oxidation of pregnenolone to produce pregnane derivatives. The reaction conditions typically require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are optimized for efficiency and yield, often employing advanced techniques such as catalytic reactions and continuous flow chemistry to achieve high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: D4 Pregnane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.

  • Reduction: Reduction reactions are typically carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation using reagents like bromine or iodine.

Major Products Formed: The major products formed from these reactions include various pregnane derivatives with different functional groups, which can be further utilized in research and development.

Scientific Research Applications

  • Chemistry: It serves as a precursor for the synthesis of other steroid compounds and is used in the study of steroid metabolism.

  • Biology: D4 Pregnane is used to investigate the biological effects of steroid hormones on cellular processes.

  • Medicine: It has been explored for its potential therapeutic uses, including anti-inflammatory and immunosuppressive properties.

  • Industry: this compound is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which D4 Pregnane exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: this compound binds to steroid hormone receptors, such as glucocorticoid receptors, leading to the modulation of gene expression and cellular responses.

  • Pathways Involved: The compound influences various signaling pathways, including those involved in inflammation, immune response, and cell proliferation.

Comparison with Similar Compounds

  • Allopregnanolone: A neurosteroid with anxiolytic and antidepressant properties.

  • Pregnenolone sulfate: A sulfated form of pregnenolone with distinct biological activities.

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Properties

IUPAC Name

(5R,8S,9S,10S,13R,14S,17S)-2,2,4,4-tetradeuterio-17-ethyl-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1/i6D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFYGXQPXQEEM-MPVKRWKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC[C@H]2C(C1)([2H])[2H])CC)C)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D4 Pregnane
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